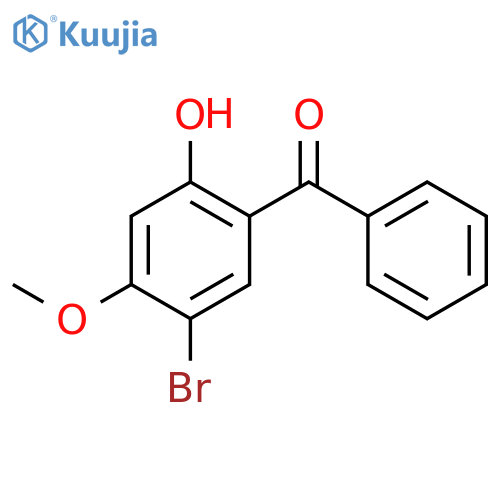

Cas no 3286-93-9 ((5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone)

(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone 化学的及び物理的性質

名前と識別子

-

- (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone

- (5-bromo-2-hydroxy-4-methoxyphenyl)-phenylmethanone

- 5-BROMO-2-HYDROXY-4-METHOXYBENZOPHENONE

- Methanone,(5-bromo-2-hydroxy-4-methoxyphenyl)phenyl-

- EINECS 221-938-9

- F2QXC24TKZ

- AKOS015962279

- 2-Hydroxy-4-methoxy-5-bromobenzophenone

- A821476

- (5-bromo-2-hydroxy-4-methoxyphenyl)phenylmethanone

- Methanone, (5-bromo-2-hydroxy-4-methoxyphenyl)phenyl-

- AC-16332

- SCHEMBL6269975

- FT-0634758

- DTXSID60186516

- NS00029371

- Benzophenone, 5-bromo-2-hydroxy-4-methoxy-

- 3286-93-9

-

- インチ: InChI=1S/C14H11BrO3/c1-18-13-8-12(16)10(7-11(13)15)14(17)9-5-3-2-4-6-9/h2-8,16H,1H3

- InChIKey: QUHNPDOXVFJYCS-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)Br

計算された属性

- せいみつぶんしりょう: 305.98900

- どういたいしつりょう: 305.98916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- PSA: 46.53000

- LogP: 3.39430

(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone セキュリティ情報

(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12083223-1g |

(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone |

3286-93-9 | 95+% | 1g |

$772 | 2024-07-24 | |

| Ambeed | A583560-1g |

(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone |

3286-93-9 | 95+% | 1g |

$615.0 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733386-1g |

(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone |

3286-93-9 | 98% | 1g |

¥5166.00 | 2024-05-19 | |

| Alichem | A019122687-1g |

(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone |

3286-93-9 | 95% | 1g |

$615.44 | 2023-09-02 |

(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone 関連文献

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

4. Back matter

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanoneに関する追加情報

Introduction to (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone, with the CAS number 3286-93-9, has garnered significant attention due to its versatile applications and structural properties. This compound, characterized by its aromatic structure and functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Understanding its chemical profile, synthesis methods, and emerging applications is essential for researchers and industry professionals alike.

The molecular structure of (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone consists of a benzene ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 4-position. Additionally, it is linked to another phenyl group through a carbonyl bond. This unique arrangement of functional groups makes it a valuable building block for further chemical modifications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups enhances its reactivity, allowing for diverse synthetic pathways.

In recent years, the pharmaceutical industry has shown increasing interest in developing novel therapeutic agents derived from aromatic ketones. (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone has been identified as a key precursor in the synthesis of several pharmacologically active compounds. Its structural features make it an excellent candidate for exploring new drug candidates targeting various diseases. For instance, studies have demonstrated its potential in the development of anti-inflammatory and anticancer agents. The bromine substituent, in particular, provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in medicinal chemistry.

The synthesis of (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone involves multiple steps, each requiring precise control to ensure high yield and purity. One common synthetic route begins with the bromination of 2-hydroxy-4-methoxybenzophenone using bromine or N-bromosuccinimide (NBS). This step introduces the bromine atom at the 5-position of the benzene ring. Subsequent reactions may include methylation or other functional group transformations to achieve the desired structure. Advanced techniques such as catalytic hydrogenation or oxidation can also be employed to modify specific parts of the molecule.

The significance of this compound extends beyond pharmaceutical applications. In materials science, derivatives of (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone have been explored for their potential use in organic electronics and photovoltaic devices. The aromatic system and conjugated double bonds contribute to its electronic properties, making it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Researchers are investigating ways to optimize its performance by tuning its molecular structure through strategic substitutions.

Recent advancements in computational chemistry have also highlighted the importance of (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone in drug discovery. Molecular modeling studies have revealed its binding interactions with target proteins, providing insights into its potential as an inhibitor or activator. These computational approaches complement traditional experimental methods by predicting how modifications to the molecule might affect its biological activity. Such simulations are invaluable in guiding synthetic efforts towards more effective drug candidates.

The environmental impact of synthesizing and using (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone is another critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods. Additionally, biodegradability studies are being conducted to assess the environmental footprint of this compound and its derivatives.

In conclusion, (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone represents a fascinating compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new possibilities for this compound, its role in addressing global challenges will likely expand further.

3286-93-9 ((5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone) 関連製品

- 2228538-96-1(2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol)

- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)

- 235-93-8(2H-Dibenzo[e,g]isoindole)

- 196407-99-5(1-Acetoacetyl-2-Methylpiperidine)

- 1805610-44-9(Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate)

- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)

- 2172471-39-3(5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)

- 2227730-46-1(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)

- 1235407-15-4(4-CHLORO-5-FLUORO-2-IODOPHENOL)